2-Benzyl-2H-indazole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2H-indazole-7-carboxamide is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of ortho-alkyl substituted azoxybenzenes through base-catalyzed benzyl C–H deprotonation and cyclization . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .
Industrial Production Methods: Industrial production of 2-Benzyl-2H-indazole-7-carboxamide may utilize scalable synthetic routes that ensure high yields and purity. These methods often involve optimized reaction conditions, such as solvent-free reactions or the use of efficient catalysts to minimize byproducts and enhance overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2H-indazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 2-Benzyl-2H-indazole-7-carboxamide involves the inhibition of poly (ADP-ribose) polymerase (PARP). By inhibiting PARP, the compound interferes with the DNA repair process, leading to the accumulation of DNA damage and ultimately inducing cell death in cancer cells. This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
- 2-Phenyl-2H-indazole-7-carboxamide
- 2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole
- 2-Benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydroindazole-2-yl-5-(4-chlorobenzyl)thiazol-4-one
Uniqueness: 2-Benzyl-2H-indazole-7-carboxamide stands out due to its specific structural features and potent PARP inhibitory activity. Compared to other similar compounds, it exhibits higher selectivity and efficacy in inhibiting PARP, making it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C15H13N3O |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-benzylindazole-7-carboxamide |
InChI |
InChI=1S/C15H13N3O/c16-15(19)13-8-4-7-12-10-18(17-14(12)13)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,16,19) |
InChI Key |
FCHCPSCDAOGWGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C=CC=C(C3=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.